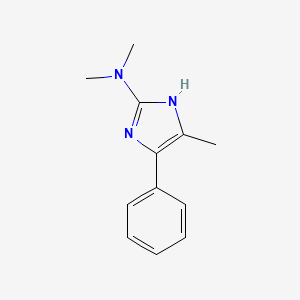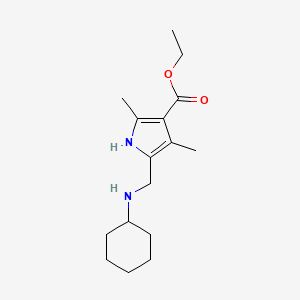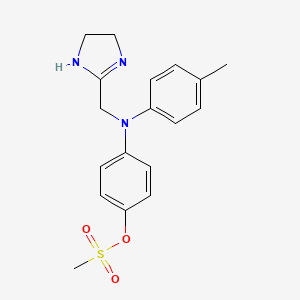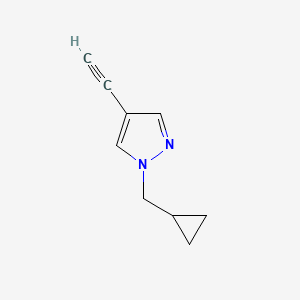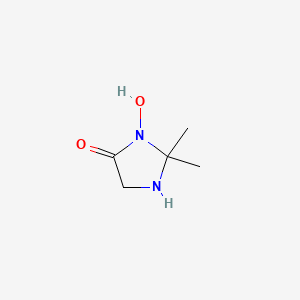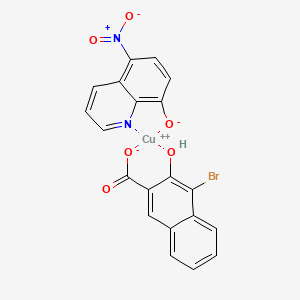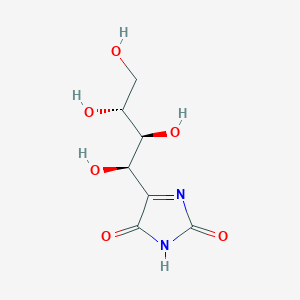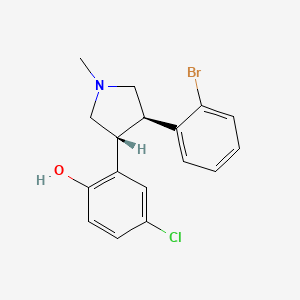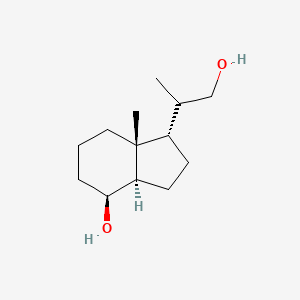
(1S,3aR,4S,7aR)-1-(1-hydroxypropan-2-yl)-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Inhoffen Lythgoe diol: is an organic molecule commonly used in chiral selective reactions in organic synthesis. It is a key intermediate in the synthesis of various biologically active compounds, particularly in the field of vitamin D analogues. The compound is named after its discoverers, Hans Inhoffen and Bernard Lythgoe, who first synthesized it as part of their work on vitamin D chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Inhoffen Lythgoe diol can be synthesized through several methods, one of which involves the Diels-Alder reaction. This reaction is performed in an aqueous medium and involves the use of a diene and a dienophile to form the diol. The reaction conditions typically include a temperature range of 0-25°C and a reaction time of 24-48 hours .
Industrial Production Methods: Industrial production of Inhoffen Lythgoe diol often involves the use of solid-phase synthesis techniques. This method allows for the efficient production of the diol in large quantities. The process involves the attachment of the vitamin D side chain to a solid-phase linked Inhoffen Lythgoe diol derived CD-ring fragment .
Chemical Reactions Analysis
Types of Reactions: Inhoffen Lythgoe diol undergoes various types of chemical reactions, including:
Oxidation: The diol can be oxidized to form ketones or aldehydes.
Reduction: It can be reduced to form alcohols.
Substitution: The diol can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents such as halogens and nucleophiles are used under mild to moderate conditions.
Major Products Formed: The major products formed from these reactions include fluorinated vitamin D analogues, which have been shown to have increased metabolic stability and improved binding affinity to target proteins .
Scientific Research Applications
Inhoffen Lythgoe diol has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Inhoffen Lythgoe diol involves its role as an intermediate in the synthesis of biologically active compounds. It acts as a chiral building block, allowing for the formation of stereochemically pure products. The molecular targets and pathways involved include the vitamin D receptor and metabolic enzymes such as CYP24A1 .
Comparison with Similar Compounds
23,23-Difluoro-25-hydroxyvitamin D3: This compound is synthesized from Inhoffen Lythgoe diol and has increased resistance to metabolic degradation.
Falecalcitriol: A clinically approved vitamin D analogue that contains a hexafluoroisopropanol unit in the side chain.
Uniqueness: Inhoffen Lythgoe diol is unique due to its role as a versatile intermediate in the synthesis of various biologically active compounds. Its ability to undergo a wide range of chemical reactions and its use in the production of stereochemically pure products make it a valuable compound in organic synthesis.
Properties
Molecular Formula |
C13H24O2 |
|---|---|
Molecular Weight |
212.33 g/mol |
IUPAC Name |
(1S,3aR,4S,7aR)-1-(1-hydroxypropan-2-yl)-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-ol |
InChI |
InChI=1S/C13H24O2/c1-9(8-14)10-5-6-11-12(15)4-3-7-13(10,11)2/h9-12,14-15H,3-8H2,1-2H3/t9?,10-,11-,12-,13+/m0/s1 |
InChI Key |
FUBPRYXDIHQLGH-LGNXWEDYSA-N |
Isomeric SMILES |
CC(CO)[C@@H]1CC[C@@H]2[C@@]1(CCC[C@@H]2O)C |
Canonical SMILES |
CC(CO)C1CCC2C1(CCCC2O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3-Methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-7-yl)boronic acid](/img/structure/B12823457.png)
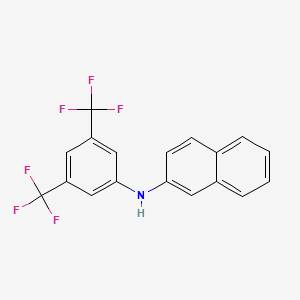
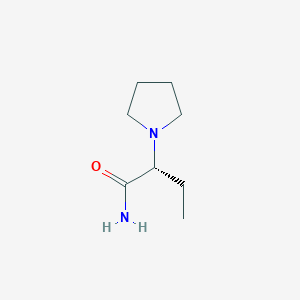
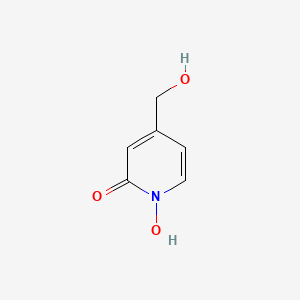
![2-hydroxy-N-[2-(4-nitrophenyl)ethyl]-2-phenylacetamide](/img/structure/B12823486.png)
